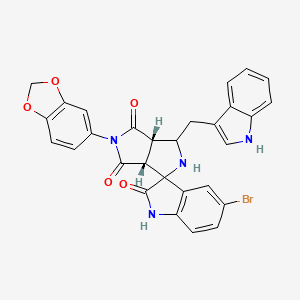
C29H21BrN4O5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This complex organic molecule features a bromine atom, multiple cyano groups, and a spiro structure, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinolizine precursors, followed by the introduction of the bromine atom through electrophilic bromination. The cyano groups are introduced via nucleophilic substitution reactions. The final step involves the formation of the spiro structure through a cyclization reaction under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert cyano groups to amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The bromine atom and cyano groups play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The spiro structure may also contribute to the compound’s stability and specificity in binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-chloro-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate
- 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-fluoro-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate
Uniqueness
The presence of the bromine atom in 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity. The specific arrangement of functional groups and the spiro structure also contribute to its unique properties.
Propriétés
Formule moléculaire |
C29H21BrN4O5 |
|---|---|
Poids moléculaire |
585.4 g/mol |
Nom IUPAC |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-5'-bromo-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H21BrN4O5/c30-15-5-7-20-18(10-15)29(28(37)32-20)25-24(21(33-29)9-14-12-31-19-4-2-1-3-17(14)19)26(35)34(27(25)36)16-6-8-22-23(11-16)39-13-38-22/h1-8,10-12,21,24-25,31,33H,9,13H2,(H,32,37)/t21?,24-,25+,29?/m1/s1 |
Clé InChI |
YAPHKTAXQNRXCF-BUHLBGKYSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)Br)NC5=O)NC4CC7=CNC8=CC=CC=C87 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)Br)NC5=O)CC7=CNC8=CC=CC=C87 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


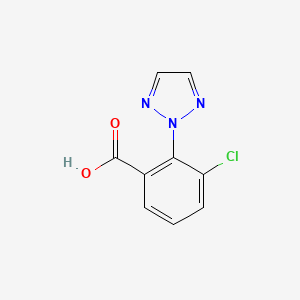
![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
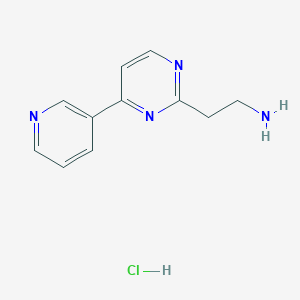
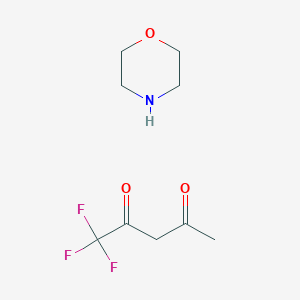
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
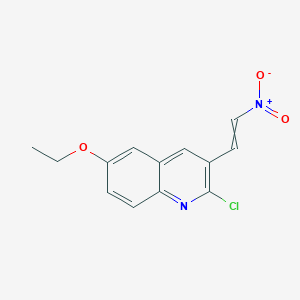
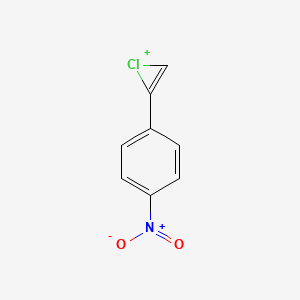
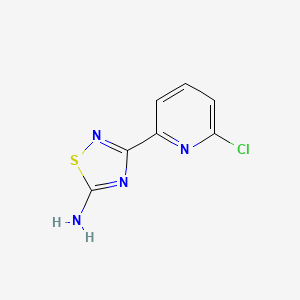
![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
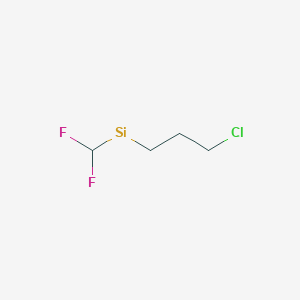
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
